(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine
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Overview
Description
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C9H19N. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules . This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylallylamine: Another amine with an allyl group, but with a simpler structure.
N-ethyl-N-methylethanamine: A similar hindered amine with different alkyl groups.
Uniqueness
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is unique due to its combination of a hindered amine structure and an allyl group. This combination provides distinct reactivity and interaction profiles, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylpentan-2-amine |
InChI |
InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3 |
InChI Key |
RMOFHVVHILINLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC=C |
Origin of Product |
United States |
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